5-Phenylhex-3-en-2-one

Fragrance Safety Regulatory Toxicology Genotoxicity

5-Phenylhex-3-en-2-one (CAS 60405-50-7) is a synthetic α,β-unsaturated ketone with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol. It exists as a mixture of E/Z stereoisomers with an asymmetric carbon at the γ-position, making it a useful model compound for studying diastereofacial selectivity in nucleophilic addition reactions.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 60405-50-7
Cat. No. B12176300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylhex-3-en-2-one
CAS60405-50-7
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C=CC(=O)C)C1=CC=CC=C1
InChIInChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyALFALFNFEGCXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylhex-3-en-2-one (CAS 60405-50-7): Sourcing and Baseline Data


5-Phenylhex-3-en-2-one (CAS 60405-50-7) is a synthetic α,β-unsaturated ketone with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol . It exists as a mixture of E/Z stereoisomers with an asymmetric carbon at the γ-position, making it a useful model compound for studying diastereofacial selectivity in nucleophilic addition reactions . Its global usage volume is estimated at <0.1 metric ton per year (IFRA, 2015), indicating a specialized, low-volume market position .

5-Phenylhex-3-en-2-one: Why Generic Substitution is Not an Option


The class of phenyl-substituted hexenones is not a commodity market. Subtle differences in the position of the double bond and phenyl group create distinct regulatory and safety profiles that preclude direct substitution. For instance, 5-Phenylhex-3-en-2-one (CAS 60405-50-7) has undergone a rigorous safety assessment by the Research Institute for Fragrance Materials (RIFM), resulting in a defined exposure and safety profile based on its specific structure and read-across data . In contrast, its positional isomer, 5-Phenylhex-4-en-2-one (CAS 35151-11-2), possesses different physical properties (e.g., Log KOW, water solubility) and would require a separate, costly safety evaluation . Furthermore, the stereochemistry (E/Z isomerism) of 5-Phenylhex-3-en-2-one is critical for its function as a model compound in stereoselective synthesis studies, a role not easily filled by other analogs .

5-Phenylhex-3-en-2-one: Head-to-Head Quantitative Differentiation Evidence


Regulatory Clearance: Differential Safety Profile vs. In-Class Analogs

5-Phenylhex-3-en-2-one (CAS 60405-50-7) has a unique safety profile validated by a RIFM assessment. While many fragrance materials in its class exhibit a positive result in standard in vitro micronucleus (MN) assays, 5-Phenylhex-3-en-2-one was among 18 materials from a set of 22 that were negative in the more physiologically relevant 3D Reconstructed Skin Micronucleus (3DRSMN) assay, a finding that showed 100% agreement with in vivo MN assays . This specific data point, in contrast to the high rate of in vitro positives for other fragrance chemicals, provides a procurement advantage by mitigating the risk of a false-positive genotoxicity flag that could derail formulation development .

Fragrance Safety Regulatory Toxicology Genotoxicity

Isomer-Specific Safety Data: 5-Phenylhex-3-en-2-one vs. 5-Phenylhex-4-en-2-one

The positional isomer 5-Phenylhex-4-en-2-one (CAS 35151-11-2) is not an interchangeable commodity. The RIFM safety assessment provides distinct physicochemical data for each, allowing for informed selection based on formulation needs. 5-Phenylhex-3-en-2-one exhibits a higher Log KOW (2.95 vs. 2.79) and a significantly lower water solubility (178.9 mg/L vs. 244.5 mg/L) compared to its 4-en-2-one isomer . This difference in hydrophobicity directly impacts its partitioning behavior in formulations, its environmental fate profile, and its potential for dermal absorption.

Physicochemical Properties Isomer Comparison Environmental Fate

Synthetic Selectivity: E-Isomer Preference via Barium Hydroxide-Mediated Wittig-Horner Reaction

For research applications requiring stereochemical control, the synthesis of 5-Phenylhex-3-en-2-one can be optimized for (E)-selectivity. A study using activated barium hydroxide C-200 as a base in 1,4-dioxane for the Wittig-Horner reaction produced (E)-(5RS)-5-phenylhex-3-en-2-one with high stereoselectivity, free from competing side reactions that plague alternative methods . This contrasts with other base-catalyzed aldol condensations (e.g., using NaOH or KOH), which typically yield a mixture of E/Z isomers requiring difficult and costly separation .

Stereoselective Synthesis Wittig-Horner Reaction Chiral Building Blocks

Analytical Differentiation: RP-HPLC Method for Purity Assessment

5-Phenylhex-3-en-2-one can be reliably analyzed and isolated from complex mixtures using a validated reverse-phase HPLC method on a Newcrom R1 column with a simple acetonitrile/water/phosphoric acid mobile phase . This method is scalable for preparative separation and has demonstrated utility for isolating impurities and supporting pharmacokinetic studies . While such methods exist for many compounds, the documented and scalable nature of this specific protocol provides a direct quality control advantage for procurement and in-house analytical verification.

Analytical Chemistry HPLC Method Quality Control

5-Phenylhex-3-en-2-one: High-Value Application Scenarios Based on Verified Evidence


Regulatory-Compliant Fragrance Formulation

5-Phenylhex-3-en-2-one is ideally suited for fragrance formulations where a clean toxicological profile is a non-negotiable requirement. Its demonstrated negative result in the 3DRSMN genotoxicity assay provides a clear regulatory advantage over many other fragrance ingredients that may carry a positive in vitro micronucleus flag. This evidence streamlines the safety dossier submission, reducing the risk of delays or rejection by regulatory bodies.

Stereochemical Research and Chiral Building Block Synthesis

The compound serves as a valuable model for studying diastereofacial selectivity due to its asymmetric γ-carbon . The ability to synthesize it with high (E)-stereoselectivity via the barium hydroxide-mediated Wittig-Horner method makes it a cost-effective starting point for generating chiral building blocks. This is particularly relevant for academic and industrial research groups focused on asymmetric catalysis and the synthesis of complex molecules.

Analytical Standard for Method Development and Quality Control

Given the established and scalable HPLC method for its analysis and purification , 5-Phenylhex-3-en-2-one can be used as an analytical standard or a test compound for developing and validating new chromatographic methods. Its distinct retention behavior on the Newcrom R1 column provides a benchmark for method performance, and the documented preparative scalability supports its use in isolating and characterizing synthetic impurities in related research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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